Simarubaceae

Übersicht

Beschreibung

The Simaroubaceae family includes 32 genera and more than 170 species of trees and shrubs with a pantropical distribution . This family is characterized by the presence of quassinoids, which are secondary metabolites responsible for a wide spectrum of biological activities such as antitumor, antimalarial, antiviral, insecticide, feeding deterrent, amebicide, antiparasitic, and herbicidal properties . The principal geographical distribution center is located in tropical America, extending to Africa, Madagascar, and regions of Australia .

Vorbereitungsmethoden

The preparation of compounds from the Simaroubaceae family involves the extraction and isolation of quassinoids and other bioactive compounds from various parts of the plants, including the stem bark, root bark, and leaves . The extraction process typically involves the use of solvents such as ethanol, chloroform, methanol, and water . The extracts are then subjected to various chromatographic techniques to isolate and purify the desired compounds

Analyse Chemischer Reaktionen

Quassinoids

Quassinoids are the most significant group of compounds in the Simarubaceae family. They are derived from triterpene precursors and exhibit a variety of biological activities. The basic structure of quassinoids can be classified into several categories based on their carbon skeletons:

-

C-18

-

C-19

-

C-20

-

C-22

-

C-25

Some notable quassinoids include:

-

Ailanthinone

-

Glaucarubinone

-

Holacanthone

These compounds are known for their cytotoxic effects against cancer cells and their ability to inhibit nucleic acid synthesis, which underlies their anticancer properties .

Alkaloids

Alkaloids from the this compound family, particularly canthinone derivatives, have been shown to possess significant biological activities. For instance, canthin-6-one has demonstrated antiviral, cytotoxic, and antiparasitic effects. The mechanism of action often involves interference with cellular processes such as protein synthesis .

Triterpenes

Triterpenes are another major class of compounds found in this family. Over twenty triterpenes have been identified in various species within the genus Simarouba. These compounds are known for their anti-inflammatory and anticancer properties .

Steroids

Steroids isolated from species such as Simaba and Ailanthus have also been extensively studied for their biological activities. The structural elucidation of eight steroids from Simaba indicates their potential therapeutic applications .

Phytochemical Isolation Techniques

The isolation of phytochemicals from this compound species typically involves methods such as:

-

Thin Layer Chromatography (TLC)

-

High Performance Liquid Chromatography (HPLC)

These techniques allow for the identification and quantification of various metabolites, including phenolic compounds like gallic acid and ellagic acid, which exhibit antioxidant properties .

Antioxidant Activity

The antioxidant activity of extracts from Simarouba amara has been linked to the presence of phenolic compounds that undergo redox reactions to neutralize free radicals .

Cytotoxic Activity

The cytotoxicity of quassinoids is primarily attributed to their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cytochrome P450 enzymes involved in drug metabolism .

Phytochemical Analysis Results

| Compound | Retention Time (min) | Concentration (μg/mL) |

|---|---|---|

| Gallic Acid | 5.78 | 16.47 |

| Chlorogenic Acid | 17.80 | 3.83 |

| Catechin | 18.57 | 349.96 |

| Ellagic Acid | 32.60 | 1.29 |

Wissenschaftliche Forschungsanwendungen

Phytochemical Composition

Plants in the Simarubaceae family are rich in secondary metabolites, including:

- Quassinoids : These are the primary active compounds attributed to various biological activities such as antimalarial and anticancer effects.

- Triterpenes : Over twenty triterpenes have been identified across different species, contributing to their therapeutic properties.

- Polyphenols and Flavonoids : Known for their antioxidant properties, these compounds play a crucial role in health benefits.

- Coumarins : These compounds exhibit anti-inflammatory and anticoagulant properties.

Table 1 summarizes the major compounds found in various this compound species:

| Compound Type | Examples | Bioactivity |

|---|---|---|

| Quassinoids | Quassia amara | Antimalarial, anticancer |

| Triterpenes | Brucea javanica | Antiparasitic |

| Polyphenols | Simarouba glauca | Antioxidant |

| Coumarins | Ailanthus excelsa | Anti-inflammatory, anticoagulant |

Cancer Treatment

This compound plants have been extensively studied for their anticancer properties. For instance:

- Quassia amara has shown efficacy against leukemia cells due to its quassinoid content, which induces apoptosis (cell death) in cancer cells .

- Brucea javanica has been reported to possess significant antitumor activity through various mechanisms, including inhibition of tumor growth and metastasis .

Antimalarial Activity

The antimalarial potential of this compound is well-documented:

- Extracts from Quassia species have demonstrated effectiveness against Plasmodium falciparum, the parasite responsible for malaria. These extracts inhibit the growth of the parasite by interfering with its metabolic pathways .

Antidiabetic Properties

Recent studies have explored the antidiabetic effects of this compound compounds:

- Research indicates that certain quassinoids can inhibit starch hydrolyzing enzymes, thereby reducing glucose absorption and managing blood sugar levels effectively . This positions them as potential candidates for developing new antidiabetic medications.

Case Study 1: Quassia amara in Cancer Therapy

A study conducted by Bedikian et al. (1979) investigated the effects of Quassia amara extracts on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that quassinoids could serve as a basis for new cancer therapies .

Case Study 2: Brucea javanica in Malaria Treatment

Research by Muhammad et al. (2004) highlighted the efficacy of Brucea javanica extracts against Plasmodium species. The study showed a marked decrease in parasitemia levels in treated subjects compared to controls, reinforcing the plant's traditional use in malaria treatment .

Future Directions and Research Opportunities

The ongoing research into this compound's phytochemistry presents numerous opportunities for drug development:

- Molecular Docking Studies : Utilizing molecular docking techniques to further explore the binding affinities of quassinoids with target proteins involved in disease pathways could lead to novel therapeutic agents .

- Clinical Trials : Conducting clinical trials on isolated compounds from this compound will be essential to validate their efficacy and safety profiles for human use.

Wirkmechanismus

The mechanism of action of quassinoids, the primary bioactive compounds in the Simaroubaceae family, involves multiple molecular targets and pathways . Quassinoids have been shown to inhibit phosphoribosyl pyrophosphate aminotransferase, an enzyme involved in the de novo purine synthesis pathway . They also induce mitochondrial membrane depolarization, activate caspase-3, and alter microtubule dynamics . These mechanisms contribute to their anticancer and antimalarial activities .

Vergleich Mit ähnlichen Verbindungen

Compounds from the Simaroubaceae family are unique due to their exclusive triterpenoid structures, particularly quassinoids . Similar compounds can be found in other plant families such as Rutaceae and Meliaceae, which also contain triterpenoid compounds . the specific structures and biological activities of quassinoids set them apart from other triterpenoids . For example, while both quassinoids and limonoids (found in Rutaceae) are derived from triterpenes, quassinoids have distinct structural features and biological activities .

Similar Compounds

- Limonoids (found in Rutaceae)

- Triterpenoids (found in Meliaceae)

- Alkaloids (found in various plant families)

Eigenschaften

CAS-Nummer |

1448-23-3 |

|---|---|

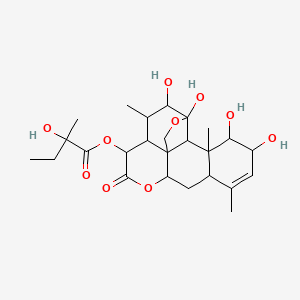

Molekularformel |

C25H36O10 |

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

[(1S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22?,23-,24+,25?/m1/s1 |

InChI-Schlüssel |

LZKVXMYVBSNXER-WURNOSHGSA-N |

SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |

Isomerische SMILES |

CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O |

Kanonische SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |

Aussehen |

Solid powder |

melting_point |

250 - 255 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

1800 mg/L @ 25 °C (exp) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Glaucarubin; Glaumeba; MK-53; MK53; MK 53 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.